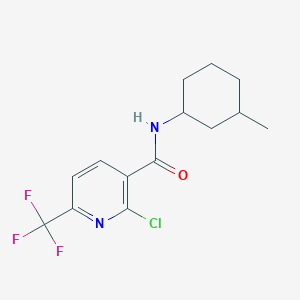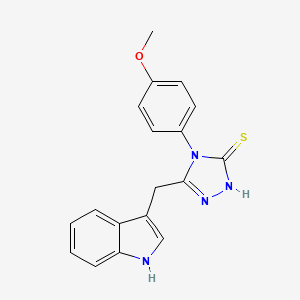
5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an indole moiety, a methoxyphenyl group, and a thiol group attached to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole-3-carbaldehyde: Indole is reacted with an appropriate aldehyde to form indole-3-carbaldehyde.
Synthesis of 4-(4-Methoxyphenyl)-1,2,4-triazole: This involves the cyclization of a hydrazine derivative with a methoxy-substituted benzaldehyde.
Coupling Reaction: The indole-3-carbaldehyde is then coupled with the triazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties, making them suitable for advanced applications.
Mécanisme D'action
The mechanism of action of 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiol group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Indol-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-(Indol-3-ylmethyl)-4-(4-chlorophenyl)-1,2,4-triazole-3-thiol: Contains a chloro group instead of a methoxy group, which can influence its pharmacological properties.
5-(Indol-3-ylmethyl)-4-(4-hydroxyphenyl)-1,2,4-triazole-3-thiol: The presence of a hydroxy group can enhance its solubility and reactivity.
Uniqueness
The presence of the methoxy group in 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Propriétés
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-23-14-8-6-13(7-9-14)22-17(20-21-18(22)24)10-12-11-19-16-5-3-2-4-15(12)16/h2-9,11,19H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVVWOXBPQMCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
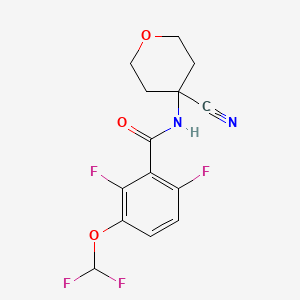
![1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole](/img/structure/B2693575.png)
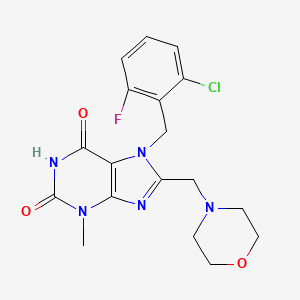
![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2693577.png)
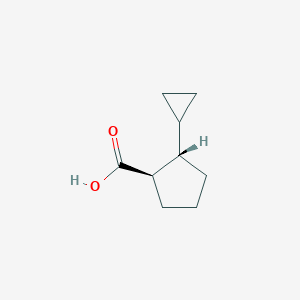
![methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B2693581.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2693583.png)
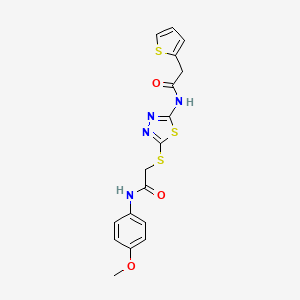
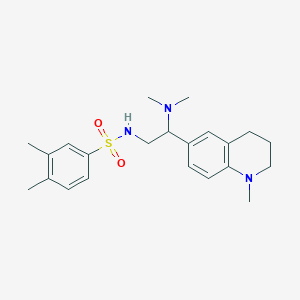
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)
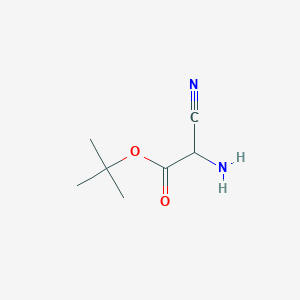
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2693591.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B2693594.png)
